Adenosine 2-amidine hydrochloride
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Overview
Description
Adenosine 2-amidine hydrochloride is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their diverse biological activities, including vasodilation and inhibition of cancer progression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 2-amidine hydrochloride typically involves the nucleophilic addition of amines to nitriles. This reaction proceeds smoothly at elevated temperatures (around 100°C) in the presence of copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Adenosine 2-amidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted amidines, oxides, and reduced forms of the original compound .
Scientific Research Applications
Adenosine 2-amidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of adenosine 2-amidine hydrochloride involves its interaction with specific cell membrane receptors, particularly adenosine receptors A1 and A2. These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue. The compound induces potassium efflux and inhibits calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Comparison with Similar Compounds
Adenosine 2-amidine hydrochloride is unique compared to other adenosine analogs due to its specific structure and biological activities. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some similarities in their biological activities but differ in their specific applications and mechanisms of action. This compound stands out due to its dual role as a vasodilator and an inhibitor of cancer progression.
Properties
Molecular Formula |
C11H16ClN7O4 |
---|---|
Molecular Weight |
345.74 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |
InChI Key |
YPIAUUNLVIIBPY-GXMGHVGYSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |
Origin of Product |
United States |
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